Ethyl 2-[(2-carbamoylphenyl)sulfanyl]benzoate
Description
Ethyl 2-[(2-carbamoylphenyl)sulfanyl]benzoate is a chemical compound known for its unique structure and properties It is an ester derivative of benzoic acid, featuring a sulfanyl group and a carbamoylphenyl moiety
Properties
CAS No. |
62220-55-7 |
|---|---|
Molecular Formula |
C16H15NO3S |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
ethyl 2-(2-carbamoylphenyl)sulfanylbenzoate |
InChI |
InChI=1S/C16H15NO3S/c1-2-20-16(19)12-8-4-6-10-14(12)21-13-9-5-3-7-11(13)15(17)18/h3-10H,2H2,1H3,(H2,17,18) |
InChI Key |
WGQGXSIABRVIEE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1SC2=CC=CC=C2C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(2-carbamoylphenyl)sulfanyl]benzoate typically involves the esterification of 2-[(2-carbamoylphenyl)sulfanyl]benzoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The process can be summarized as follows:
Starting Materials: 2-[(2-carbamoylphenyl)sulfanyl]benzoic acid and ethanol.
Catalyst: Sulfuric acid or hydrochloric acid.
Reaction Conditions: Reflux the mixture for several hours.
Product Isolation: The product is isolated by neutralizing the reaction mixture and extracting the ester with an organic solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2-carbamoylphenyl)sulfanyl]benzoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Amides, esters.
Scientific Research Applications
Ethyl 2-[(2-carbamoylphenyl)sulfanyl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[(2-carbamoylphenyl)sulfanyl]benzoate involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their activity. The ester and carbamoyl groups may also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: Lacks the sulfanyl and carbamoyl groups, making it less reactive in certain chemical reactions.
Methyl 2-[(2-carbamoylphenyl)sulfanyl]benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
2-[(2-carbamoylphenyl)sulfanyl]benzoic acid: The free acid form, which can be used as a precursor in the synthesis of the ester.
Uniqueness
This compound is unique due to the presence of both the sulfanyl and carbamoyl groups, which confer distinct chemical reactivity and biological activity. These functional groups enable the compound to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds cannot.
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